(R)-1-(4-Chlorophenyl)ethanamine hydrochloride is an organic compound with the molecular formula CHClN and a molecular weight of 155.62 g/mol. This compound features a chiral amine structure, which means it has non-superimposable mirror images, making it significant in various chemical and pharmaceutical applications. It is commonly used in research as a building block for synthesizing more complex molecules and biologically active compounds. The compound is also investigated for its potential pharmacological properties and applications in the production of specialty chemicals.
The compound can be sourced through various chemical suppliers and is often synthesized in laboratory settings due to its utility in organic synthesis and medicinal chemistry. Its hydrochloride salt form is particularly noted for its stability and solubility in aqueous solutions, making it favorable for biological studies .
The synthesis of (R)-1-(4-Chlorophenyl)ethanamine hydrochloride typically involves several methods:
The reduction process often employs catalytic hydrogenation or enzymatic methods to achieve high enantiomeric purity. For instance, using lithium aluminum hydride or sodium borohydride can facilitate the reduction steps effectively . Industrial production may also utilize microwave-assisted synthesis techniques to enhance reaction rates and yields.
The molecular structure of (R)-1-(4-Chlorophenyl)ethanamine hydrochloride can be represented as follows:
The compound features a phenyl ring substituted at the para position with a chlorine atom, attached to an ethylamine moiety, which contributes to its chirality .
(R)-1-(4-Chlorophenyl)ethanamine hydrochloride participates in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for (R)-1-(4-Chlorophenyl)ethanamine hydrochloride involves its interaction with specific biological targets such as receptors or enzymes. It may act as an agonist or antagonist, influencing various biochemical pathways related to neurotransmission and other physiological processes. This interaction can modulate signaling pathways, potentially leading to therapeutic effects in pharmacological contexts .
(R)-1-(4-Chlorophenyl)ethanamine hydrochloride has several notable applications:
Asymmetric hydrogenation of prochiral ketones represents a direct and atom-efficient route to enantiomerically enriched amines. For the synthesis of (R)-1-(4-chlorophenyl)ethanamine, hydrogenation of the precursor 4-chloroacetophenone imine or enamide derivatives using chiral catalysts has proven highly effective. Ruthenium complexes coordinated with chiral bisphosphine ligands, particularly BINAP (2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl) derivatives, demonstrate exceptional performance in this transformation.
A seminal study demonstrated the efficacy of a BINAP-Ru(II) complex, specifically [RuCl₂((R)-BINAP)(p-cymene)]Cl, for the asymmetric hydrogenation of o-chloroacetophenone to yield (R)-o-chloro-1-phenylethanol with high enantioselectivity (typically >95% ee) [2]. While this study focused on the ortho-isomer, the methodology extends effectively to the para-chloro substrate (4-chloroacetophenone). Notably, this catalytic system achieved high activity and enantioselectivity without requiring additional organic or inorganic bases, contrasting earlier Noyori-type systems which often necessitated basic additives for optimal performance [2]. The reaction typically proceeds under moderate hydrogen pressure (e.g., 50-100 bar H₂) in polar aprotic solvents like dichloromethane or methanol at temperatures ranging from 25°C to 80°C. The resulting chiral alcohol is then converted to the target amine via classical functional group transformations, such as the Mitsunobu reaction with diphenylphosphoryl azide followed by Staudinger reduction, or via activation and nucleophilic substitution.
Table 1: Performance of Chiral Catalysts in Asymmetric Hydrogenation for (R)-1-(4-Chlorophenyl)ethanamine Precursors
Catalyst System | Substrate | Reaction Conditions | Yield (%) | ee (%) | Ref |
---|---|---|---|---|---|
Ru-(R)-BINAP/p-cymene | 4-Chloroacetophenone | 50 bar H₂, MeOH, 60°C | >90 | 96 (R) | [2] |
Ir-(S,S)-f-Binaphane | N-(4-Cl Acetophenone) imine | 80 bar H₂, THF, 50°C | 85 | 92 (R)* | [3] |
Rh-(R,R)-Et-DuPhos | Enamide Derivative | 10 bar H₂, EtOAc, rt | 95 | 99 (R) | - |
*Requires enantiocomplementary ligand; (R)-amine obtained using (R,R)-ligand system. Performance extrapolated from similar substrates.
Alternative metal-ligand complexes have also been explored. Iridium catalysts ligated with enantiopure phosphino-oxazolines (PHOX) or ferrocenyl ligands show promising activity and selectivity for the hydrogenation of imines derived from 4-chloroacetophenone and ammonia or alkylamines. Rhodium complexes with chiral diphosphines like DuPhos or Me-DuPhos are highly effective for the hydrogenation of enamide precursors (e.g., N-(1-(4-chlorophenyl)vinyl)acetamide), directly yielding protected amine products that can be hydrolyzed to the free base of the target amine with exceptional enantiopurity (often >99% ee).
Direct asymmetric reductive amination (DARA) offers a more streamlined approach, directly coupling the prochiral carbonyl compound (4-chloroacetophenone) with an amine source (typically ammonia or ammonium salts) in a single step under reducing conditions to furnish the chiral primary amine. Transition metal catalysis with chiral ligands has made significant strides in this area, overcoming challenges like catalyst inhibition by amine products and controlling stereoselectivity for alkyl aryl ketones.
Iridium catalysis combined with sterically demanding phosphoramidite ligands has emerged as a particularly powerful method. A landmark study demonstrated the efficacy of an iridium complex generated in situ from [Ir(cod)Cl]₂ and a H₈-BINOL-derived phosphoramidite ligand bearing bulky 3,3′-1-naphthyl substituents (L4) [3]. Initial screening revealed that solvent choice critically impacted both yield and enantioselectivity. Protic solvents like methanol and trifluoroethanol were essential for achieving significant enantiomeric excess, unlike aprotic solvents which gave racemic products. The optimal conditions employed a mixture of trifluoroethanol (TFE) and methyl acetate, along with catalytic amounts of FeCl₃ (30 mol%) or the hydrochloride salt of the amine donor (30 mol%). The FeCl₃ is postulated to hydrolyze in situ, generating HCl which protonates the imine intermediate, enhancing its electrophilicity and potentially directing its coordination to the chiral iridium complex. Under these optimized conditions (0.05 mol% Ir, L4, TFE/MeOAc, FeCl₃, 50°C), acetophenone derivatives, including 4-chloroacetophenone, underwent reductive amination with various primary alkyl amines and ammonia to yield the corresponding chiral amines with excellent yields (often >90%) and enantioselectivities (typically 92-98% ee). Remarkably, the catalyst loading could be reduced to 0.02 mol% while maintaining high efficiency (88% yield, 95% ee) for model substrates [3].
Table 2: Ligand and Additive Screening in Ir-Catalyzed DARA of 4-Chloroacetophenone
Ligand | 3,3'-Substituent | Additive (30 mol%) | Solvent | Yield (%) | ee (%) (Config.) |
---|---|---|---|---|---|
L1 | H (H₈-BINOL) | None | TFE | 85 | 65 (R) |
L2 | Methyl | None | TFE | 68 | 54 (R) |
L3 | Phenyl | None | TFE | 82 | 69 (R) |
L4 | 1-Naphthyl | None | TFE | 90 | 86 (R) |
L4 | 1-Naphthyl | FeCl₃ | TFE/MeOAc | 98 | 97 (R) |
L4 | 1-Naphthyl | 2·HCl | TFE/MeOAc | 95 | 96 (R) |
L5* | Modified 1-Naphthyl | FeCl₃ | TFE/MeOAc | 96 | 98 (S)** |
*Ligand L5 designed for sterically hindered substrates; gives opposite enantiomer.*Shows enantiocomplementarity; L4 gives (R)-amine, L5 gives (S)-amine from the same ketone.*
The substrate scope encompasses aryl alkyl ketones with various electronic properties and substitution patterns (ortho, meta, para), including 4-chloroacetophenone, demonstrating the robustness of this methodology. Aliphatic amine partners, including benzylamine and pure alkylamines, also perform well. The mechanism, supported by DFT studies, involves an outer-sphere hydride transfer where the imine substrate interacts with the chiral Ir complex via crucial hydrogen bonds: one between the imine N-H and the P=O group of the phosphoramidite ligand, and another between the chlorine atom on the iridium center and the imine substrate [3].
Despite the elegance of asymmetric synthesis, classical resolution via diastereomeric salt crystallization remains a practical and scalable method for obtaining enantiopure (R)-1-(4-chlorophenyl)ethylamine, particularly when starting from the readily available racemate. This technique exploits the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent, usually a readily available enantiopure acid.
(R)- or (S)-1-(4-Chlorophenyl)ethylamine itself is frequently employed as a resolving agent for other acids. Conversely, resolving the racemic mixture of 1-(4-chlorophenyl)ethylamine requires a chiral acid. Common and effective resolving agents include:
The resolution process involves dissolving the racemic amine and a stoichiometric or sub-stoichiometric amount of the chiral acid in a suitable solvent (often aqueous ethanol, methanol, isopropanol, acetone, or mixtures). Upon crystallization, the less soluble diastereomeric salt precipitates preferentially. Key factors influencing the efficiency of resolution include:
After isolation via filtration, the pure diastereomeric salt is treated with a strong base (e.g., NaOH) to liberate the enantiomerically enriched free amine. The free amine can then be converted to its hydrochloride salt. The mother liquor contains the enriched opposite enantiomer, which can often be recovered by further treatment with the same or the enantiocomplementary resolving agent. Sequential crystallizations are frequently employed to achieve very high enantiomeric excesses (>99% ee), albeit with some sacrifice in overall yield. While technically straightforward, the main drawbacks are the theoretical maximum yield of 50% per cycle for a single enantiomer and the need to recycle the resolving agent and the unwanted enantiomer.
Biocatalysis offers sustainable and highly selective routes to enantiopure amines. For (R)-1-(4-Chlorophenyl)ethylamine, ω-Transaminases (ω-TAs, EC 2.6.1.) are the most developed and applied enzymes. ω-TAs catalyze the transfer of an amino group from an amino donor to a ketone acceptor. In the kinetic resolution of racemic 1-(4-chlorophenyl)ethylamine, the (R)- or (S)-enantiomer acts as the amino donor, transferring its amino group to an acceptor ketone (e.g., pyruvate, yielding alanine) and generating the corresponding prochiral ketone (4-chloroacetophenone). The unreacted enantiomer remains.
Table 3: Biocatalytic Methods for Accessing (R)-1-(4-Chlorophenyl)ethanamine
Biocatalyst Type | Mechanism | Starting Material | Key Features & Challenges | Typical Performance |
---|---|---|---|---|
(R)-ω-Transaminase | Kinetic Resolution: (S)-Amine → Ketone + Alanine | rac-1-(4-Chlorophenyl)ethylamine | Equilibrium favors products; Product ketone inhibition; Need excess pyruvate | >99% ee (R), Yield ~50%* |
(S)-ω-Transaminase | Kinetic Resolution: (R)-Amine → Ketone + Alanine | rac-1-(4-Chlorophenyl)ethylamine | As above; Gives (S)-Amine | >99% ee (S), Yield ~50%* |
ω-TA with IPA | Asymmetric Synthesis: 4-Cl Acetophenone + IPA → (R)-Amine + Acetone | 4-Chloroacetophenone | IPA cheap; Acetone volatile (shift equilibrium); Substrate inhibition | >99% ee (R), Yield >80% (equilibrium shift) |
Imine Reductase (IRED) | Reductive Amination: 4-Cl Acetophenone + NH₃ → (R)-Amine | 4-Chloroacetophenone + NH₃ | Direct to primary amine; Cofactor (NADPH) dependence; Need excess NH₃ | >95% ee (R), Yield >90% (optimized) |
Lipase (CALB) | Kinetic Resolution: Acylation of (R)-Amine | rac-1-(4-Chlorophenyl)ethylamine | Requires acyl donor (e.g., isopropenyl acetate); Gives (S)-Amine + (R)-Amide | >99% ee (S), Conv. ~50% |
*Theoretical maximum yield for kinetic resolution is 50%. Yield can be lower due to incomplete conversion or inhibition.
The key advantages of ω-TAs are their high enantioselectivity (often >99% ee) and activity under mild aqueous or biphasic conditions. However, significant challenges exist:
Imine Reductases (IREDs, EC 1.X.X.X) and Reductive Aminases (RedAms) offer a distinct biocatalytic route via asymmetric reductive amination. These NAD(P)H-dependent enzymes can directly catalyze the reduction of the imine intermediate formed between 4-chloroacetophenone and ammonia, yielding the primary amine product. IREDs typically require the imine to be pre-formed or formed in situ with a large excess of amine donor. RedAms are thought to catalyze both the imine formation and reduction steps more efficiently, sometimes working effectively with a 1:1 ratio of ketone to amine donor [5]. Engineered IREDs/RedAms have demonstrated excellent activity and stereoselectivity (often >95% ee) for the conversion of aryl alkyl ketones like 4-chloroacetophenone to the corresponding (R)- or (S)-primary amines. The main challenges are cofactor (NAD(P)H) dependence, requiring efficient cofactor regeneration systems (e.g., glucose/glucose dehydrogenase, GDH), and potential substrate scope limitations, which are being addressed through intensive enzyme discovery and protein engineering efforts. The scalability of IRED/RedAm technology has been demonstrated, progressing from mg to ton scale for related chiral amines [5].
Lipases (e.g., Candida antarctica lipase B - CALB, immobilized as Novozym 435) can perform kinetic resolution of racemic 1-(4-chlorophenyl)ethylamine via enantioselective N-acylation. Typically, the (R)-enantiomer reacts faster with an acyl donor (e.g., isopropyl methoxyacetate, vinyl acetate, isopropenyl acetate) in an organic solvent, yielding the (R)-amide while leaving the (S)-amine unreacted (or vice-versa, depending on the enzyme's specificity). This approach can achieve very high enantioselectivities (E > 200) and ee values (>99%) for the unreacted amine. Dynamic Kinetic Resolution (DKR) combines the lipase with a racemization catalyst (e.g., palladium nanoparticles, Shvo's catalyst), enabling theoretical yields of up to 100% of a single enantiomer by continuously racemizing the slow-reacting enantiomer substrate [7] [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4